Ethane-1,2-diol;heptadecanoic acid

Catalog No.
S1533068
CAS No.
9005-08-7
M.F
C19H40O4
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,2-diol;heptadecanoic acid

CAS Number

9005-08-7

Product Name

Ethane-1,2-diol;heptadecanoic acid

IUPAC Name

ethane-1,2-diol;heptadecanoic acid

Molecular Formula

C19H40O4

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2

InChI Key

QYJQHDWGURXGNL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O

Synonyms

Protamate 200-DS(TM), PEG-4 Distearate(TM)

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O

Ethane-1,2-diol;heptadecanoic acid, universally commercialized and recognized under CAS 9005-08-7 as Poly(ethylene glycol) distearate (PEG distearate), is a non-ionic diester synthesized from polyethylene glycol and stearic acid. In industrial and pharmaceutical procurement, it is primarily sourced as a high-performance rheology modifier, emulsifier, and lipid-matrix former [1]. Depending on the molecular weight of the PEG chain (e.g., PEG-150, PEG-6000, PEG-400), its physical state ranges from a dispersible liquid to a waxy solid. Its dual lipophilic stearate tails combined with a hydrophilic PEG core provide distinct cross-linking micellar behavior in aqueous surfactant systems, making it a critical structural ingredient for sulfate-free cleansers, solid lipid nanoparticles (SLNs), and advanced latent-heat phase change materials (PCMs) [2].

Substituting PEG distearate with its closest structural analog, PEG monostearate, fundamentally alters the physical chemistry of the target system. Because the distearate possesses two lipophilic tails, it acts as a micellar cross-linker in surfactant networks, building significant zero-shear viscosity and yield stress that a monoester cannot replicate [1]. Furthermore, the diester configuration significantly lowers the Hydrophilic-Lipophilic Balance (HLB) compared to the monoester, shifting its behavior from an O/W solubilizer to a robust W/O emulsifier and lipid thickener. Attempting to replace PEG distearate with generic inorganic electrolytes (like NaCl) for viscosity building often fails in modern sulfate-free or mild surfactant systems, leading to emulsion instability, loss of particle suspension capabilities, and compromised thermal stability [2].

Micellar Cross-Linking Viscosity vs. Inorganic Electrolytes

In mild surfactant systems (e.g., cocamidopropyl betaine/amino acid surfactant blends), PEG-150 distearate acts as a polymeric associative thickener. Quantitative rheological comparisons show that adding 2.0-3.0% w/w PEG-150 distearate achieves stable viscosities of 4,000–6,000 cps with a distinct yield stress capable of suspending particles [1]. In contrast, the baseline comparator, NaCl (1.5-2.0% w/w), often fails to build sufficient zero-shear viscosity in sulfate-free systems and provides a purely Newtonian flow that cannot suspend insoluble actives or optical modifiers [2].

Evidence DimensionViscosity and yield stress in mild surfactant bases
Target Compound Data4,000-6,000 cps (at 2-3% w/w) with high particle-suspension yield stress
Comparator Or BaselineNaCl (1.5-2.0% w/w)
Quantified Difference>3,000 cps difference in sulfate-free systems; transition from Newtonian to non-Newtonian yield-stress flow
ConditionsAqueous surfactant formulation (e.g., 10% CAPB) at 25°C

Justifies the higher procurement cost of PEG distearate over bulk salt for formulators needing stable, particle-suspending viscosity in premium sulfate-free products.

HLB Reduction via Diesterification vs. Monoester Analogs

The degree of esterification strictly dictates the emulsification profile of PEG stearates. For a standard mid-weight polymer like PEG 400, the distearate (CAS 9005-08-7) exhibits an HLB value of approximately 8.0 to 9.0 [1]. The direct comparator, PEG 400 monostearate (CAS 9004-99-3), has an HLB of approximately 11.5 to 12.0. This quantitative shift means the distearate is highly effective at stabilizing water-in-oil (W/O) emulsions and dispersing lipid phases, whereas the monostearate functions primarily as an oil-in-water (O/W) solubilizer.

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound DataHLB ~8.0 - 9.0 (for PEG 400 distearate)
Comparator Or BaselineHLB ~11.5 - 12.0 (for PEG 400 monostearate)
Quantified Difference~3.0 - 4.0 point reduction in HLB
ConditionsStandard calculated/empirical HLB indexing for non-ionic surfactants

Prevents critical formulation failures by ensuring buyers select the diester when a lower-HLB, lipid-stabilizing emulsifier is required.

Latent Heat Capacity in Phase Change Materials (PCMs)

When utilized as a polymeric phase change material (PCM), PEG distearate (synthesized with PEG 6000) demonstrates significantly higher thermal stability and phase transition properties compared to pure PEG. Studies show PEG-6000 distearate achieves melting temperatures of 34.8–52.9°C with latent heat storage capacities of 121.5–145.1 J/g [1]. Unlike the pure PEG baseline, which is prone to sublimation and leakage during heating cycles, nanoencapsulated PEG distearate retains 100% of its heat storage capacity and >98% retention after 50 continuous heating/cooling cycles.

Evidence DimensionLatent heat storage capacity and cyclic retention
Target Compound Data121.5–145.1 J/g with >98% retention over 50 cycles
Comparator Or BaselinePure PEG 6000 (prone to sublimation/leakage)
Quantified DifferenceNear-total elimination of sublimation losses with equivalent or tunable high latent heat capacity
ConditionsMiniemulsion-assisted sol-gel nanoencapsulation, 50 heating/cooling cycles

Validates the procurement of the distearate derivative for advanced thermal energy storage applications where material leakage and degradation are unacceptable.

API Encapsulation Efficiency vs. Standard Unilamellar Vesicles

In pharmaceutical nanocarrier design, incorporating PEG distearate (PEG-DS) into lipid matrices induces a structural transformation from standard unilamellar vesicles to stable multilamellar vesicles [1]. This structural shift significantly enhances the loading capacity for hydrophilic active pharmaceutical ingredients (APIs). Quantitative evaluations reveal that true small unilamellar vesicle (SUV) dispersions modified with PEG-DS can achieve encapsulation efficiencies exceeding 45% at lipid contents of 600 mg/g, vastly outperforming baseline unmodified phospholipid vesicles which typically suffer from rapid API leakage and lower core-volume ratios.

Evidence DimensionHydrophilic API encapsulation efficiency
Target Compound Data>45% encapsulation efficiency
Comparator Or BaselineUnmodified phospholipid unilamellar vesicles (typically <20-30% for highly water-soluble APIs)
Quantified Difference>15-25% absolute increase in encapsulation efficiency
ConditionsHigh lipid content (600 mg/g) multilamellar vesicle dispersions

Crucial for pharmaceutical buyers optimizing lipid nanoparticle (LNP) formulations to maximize the payload-to-lipid ratio for expensive hydrophilic drugs.

Sulfate-Free Rheology Modification

Ideal for premium personal care and industrial cleansing formulations where traditional salt-thickening fails. The distearate's micellar cross-linking provides a stable, high-yield-stress network capable of suspending insoluble actives [1].

Solid Lipid Nanoparticle (SLN) Drug Delivery

The compound is a highly effective lipid matrix component for pharmaceutical formulations requiring high encapsulation efficiencies of hydrophilic APIs, utilizing its ability to form stable multilamellar structures [2].

Latent Heat Thermal Energy Storage

Selected for manufacturing advanced phase change materials (PCMs). Its tunable melting point and high latent heat capacity (up to 145 J/g), combined with resistance to sublimation, make it more stable than pure PEG for microencapsulated thermal management systems [3].

Low-HLB Emulsification and Pearlizing

Procured for water-in-oil (W/O) emulsions and as an opacifying/pearlizing agent, where its dual-stearate lipophilic tails provide enhanced lipid dispersion and crystalline visual effects compared to monoester alternatives [1].

Dates

Last modified: 04-15-2024

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